molecular formula C13H20O2 B2362083 4-(Benzyloxy)-2,2-dimethylbutan-1-ol CAS No. 370555-59-2

4-(Benzyloxy)-2,2-dimethylbutan-1-ol

Cat. No.: B2362083
CAS No.: 370555-59-2
M. Wt: 208.301
InChI Key: MZMHXARSJXRPIB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,2-dimethylbutan-1-ol is a tertiary alcohol derivative featuring a benzyl ether group at position 4 and two methyl groups at position 2 of the butanol backbone. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.30 g/mol, and it is categorized under CAS number EN300-384463 . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in reactions requiring alcohol protection or controlled functional group transformations.

Properties

IUPAC Name

2,2-dimethyl-4-phenylmethoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMHXARSJXRPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroester Intermediate Formation

The synthesis begins with ethyl 4-chloro-2,2-dimethylbutanoate (Int-A ), prepared via chlorination of ethyl 2,2-dimethyl-4-oxobutanoate. Using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), the ketone group is converted to a chloride, yielding Int-A with 82% efficiency. The structure is confirmed via $$ ^1H $$ NMR ($$ \delta $$ 4.16 ppm, q, 2H) and mass spectrometry.

Lithium Aluminum Hydride Reduction

Int-A undergoes reduction with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C. This step selectively reduces the ester to a primary alcohol, producing 4-chloro-2,2-dimethylbutan-1-ol (Int-B ) in 65% yield. Key spectral data include $$ ^1H $$ NMR resonances at $$ \delta $$ 3.64–3.51 ppm (m, 2H, -CH₂OH) and 0.93 ppm (s, 6H, -C(CH₃)₂).

Hydroxyl Group Protection

To prevent undesired side reactions during subsequent steps, the primary alcohol in Int-B is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM) affords Int-C in quantitative yield. The $$ ^1H $$ NMR spectrum confirms silylation ($$ \delta $$ 0.89 ppm, s, 9H, -SiC(CH₃)₃).

Hydroboration-Oxidation of Allyl Benzyl Ethers

Substrate Preparation: 4-Benzyloxy-2-methyl-1-butene

The patent CN102775283A details a streamlined approach starting from 4-benzyloxy-2-methyl-1-butene. This allyl benzyl ether is synthesized via Williamson etherification between 2-methyl-3-buten-1-ol and benzyl bromide under basic conditions.

Anti-Markovnikov Hydroboration

Borane-THF (1.0 M in THF) is added dropwise to the alkene at 0°C, facilitating anti-Markovnikov addition. The intermediate trialkylborane forms regioselectively at the less substituted carbon, guided by steric effects of the 2-methyl group.

Oxidation to Primary Alcohol

The borane adduct is oxidized using hydrogen peroxide (H₂O₂, 6–12 M) in a basic aqueous solution (NaOH/KOH, 2–5 M) at 25°C. This step converts the boron moiety to a hydroxyl group, yielding 4-(benzyloxy)-2,2-dimethylbutan-1-ol in 80% isolated yield. Quenching with sodium bicarbonate (NaHCO₃, 0.3–1 M) ensures neutralization of residual peroxide.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

  • Reduction-Protection Route :

    • Advantages : High functional group tolerance; suitable for late-stage diversification.
    • Limitations : Multi-step sequence (4 steps) with cumulative yield <50%; LiAlH₄ poses safety risks.
  • Hydroboration-Oxidation Route :

    • Advantages : Two-step process with 80% overall yield; amenable to large-scale production.
    • Limitations : Requires stringent temperature control; BH₃-THF is pyrophoric.

Stereochemical Considerations

Both methods produce racemic mixtures due to the absence of chiral catalysts. The hydroboration step inherently generates a 1:1 diastereomer ratio, as evidenced by the (R,S) designation in the patent.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-2,2-dimethylbutan-1-one.

    Reduction: Formation of 4-(benzyloxy)-2,2-dimethylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2,2-dimethylbutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The compound may also act as a ligand, binding to receptors and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Benzyloxy-2,3-dimethyl-butan-2-ol (CAS: 93748-46-0)

  • Structural Differences : This isomer differs in the positions of methyl groups (2,3-dimethyl vs. 2,2-dimethyl) and the hydroxyl group (tertiary alcohol at position 2 vs. primary alcohol at position 1).
  • Physicochemical Properties: XLogP3: 2.3 (indicating higher lipophilicity than the 2,2-dimethyl variant due to increased steric hindrance). Hydrogen Bonding: 1 donor and 2 acceptors, identical to the target compound but with reduced solubility in polar solvents due to the tertiary alcohol’s steric environment .
  • Reactivity : The tertiary alcohol is less reactive toward oxidation compared to the primary alcohol in 4-(Benzyloxy)-2,2-dimethylbutan-1-ol, making it more suitable for stable intermediates in multi-step syntheses.

4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol

  • Protecting Group : Replaces the benzyl group with a tert-butyldimethylsilyl (TBS) ether, offering orthogonal deprotection conditions (e.g., fluoride-sensitive vs. acid-stable benzyl ethers).
  • Synthesis : Prepared using TBSOTf and imidazole in DMF, a common silylation method. This contrasts with benzyl ethers, which often require benzyl bromide and strong bases like NaH .
  • Applications: TBS-protected alcohols are favored in complex syntheses due to their stability under acidic conditions, whereas benzyl ethers are preferred for hydrogenolytic deprotection .

4-(Benzyloxy)-2,2-dimethylbutanal

  • Functional Group : The primary alcohol is oxidized to an aldehyde, reducing molecular weight to 160.18 g/mol (exact formula unspecified in evidence).
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) or reductions, distinguishing it from the alcohol derivatives .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Features
This compound C₁₃H₂₀O₂ 208.30 EN300-384463 1 2 Primary alcohol, benzyl ether
4-Benzyloxy-2,3-dimethyl-butan-2-ol C₁₃H₂₀O₂ 208.30 93748-46-0 2.3 1 2 Tertiary alcohol, higher lipophilicity
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol C₁₁H₂₆O₂Si 230.40 1 2 Silyl ether, fluoride-labile
4-(Benzyloxy)-2,2-dimethylbutanal Unspecified 160.18 0 2 Aldehyde, oxidation product

Biological Activity

4-(Benzyloxy)-2,2-dimethylbutan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the benzyloxy group and the dimethyl substitution, impart distinctive chemical properties that facilitate various biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O2C_{13}H_{18}O_2. The presence of the benzyloxy group enhances its lipophilicity, which can influence its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets. The compound can undergo several chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction : The benzyloxy group can be reduced to yield benzyl alcohol.
  • Substitution : The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions can lead to the formation of intermediates that may participate in metabolic pathways such as glycolysis and the citric acid cycle .

Biological Applications

This compound has been explored for various applications:

  • Medicinal Chemistry :
    • Investigated for potential therapeutic properties in drug development.
    • Acts as a building block for synthesizing complex organic molecules.
  • Biological Studies :
    • Evaluated for interactions with biomolecules and potential enzymatic targets.
    • Its derivatives have shown promise in antimicrobial and anti-inflammatory activities.
  • Industrial Applications :
    • Utilized in producing specialty chemicals and materials due to its unique properties.

Research Findings

Recent studies have highlighted the compound's potential in various fields:

  • Antimicrobial Activity : Some derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.

Case Studies

  • Synthesis and Biological Evaluation :
    • A study synthesized this compound and evaluated its biological activity against various pathogens. Results indicated effective inhibition at specific concentrations, supporting its use as an antimicrobial agent.
  • Therapeutic Potential :
    • In another case, researchers explored the compound's role as an anti-inflammatory agent. In vitro assays demonstrated a reduction in inflammatory markers upon treatment with the compound, suggesting therapeutic potential in inflammatory diseases.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during benzylation.
  • Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve benzyl bromide reactivity in biphasic systems .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to avoid hydrolysis.

What spectroscopic techniques are critical for characterizing this compound, and how can data interpretation address structural ambiguities?

Basic Research Question
Key Techniques :

  • ¹H/¹³C NMR : Confirm the benzyloxy group (δ 4.4–4.6 ppm for –OCH₂Ph) and tertiary alcohol (δ 1.2–1.5 ppm for –C(CH₃)₂OH). The absence of a broad OH peak in D₂O-exchanged NMR indicates successful protection .
  • IR Spectroscopy : Look for O–H stretching (~3400 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) .
  • GC-MS/HPLC : Assess purity and detect residual benzyl bromide or diol precursors .

Q. Ambiguity Resolution :

  • DEPT-135 NMR : Distinguish CH₃, CH₂, and CH groups in the 2,2-dimethyl moiety.
  • 2D-COSY/HMBC : Resolve overlapping signals and confirm connectivity between the benzyloxy group and the butanol backbone .

How does the steric environment of the 2,2-dimethyl group influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question
The 2,2-dimethyl group creates steric hindrance , reducing accessibility to the tertiary alcohol. This impacts:

  • Reaction Kinetics : Slower reaction rates in esterification or sulfonation due to hindered nucleophilic attack.
  • Regioselectivity : Competing reactions (e.g., benzyloxy deprotection) may dominate if harsh conditions (e.g., strong acids) are used .

Q. Methodological Mitigation :

  • Bulky Electrophiles : Use trimethylsilyl chloride or tosylates to improve leaving-group stability.
  • Microwave-Assisted Synthesis : Enhance energy input to overcome steric barriers .

What computational methods can predict the interaction of this compound with biological targets, and how reliable are these models?

Advanced Research Question
Approaches :

  • Molecular Docking (AutoDock/Vina) : Model binding affinity to enzymes (e.g., lipases or cytochrome P450) by simulating the compound’s tertiary alcohol and benzyloxy groups in active sites .
  • QSAR Modeling : Correlate structural features (e.g., logP, steric parameters) with observed bioactivity .

Q. Reliability Considerations :

  • Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition studies).
  • Limitations : Models may underestimate solvation effects or conformational flexibility of the benzyloxy group .

How can researchers resolve contradictions in HPLC purity assessments versus NMR integration for this compound?

Methodological Question
Common Contradictions :

  • HPLC Purity >95% but NMR <90% : May arise from volatile impurities (e.g., solvents) undetected by HPLC or integration errors from overlapping peaks.

Q. Resolution Steps :

NMR Solvent Screening : Use deuterated DMSO to observe all protons, including exchangeable OH groups.

LC-MS Coupling : Identify low-molecular-weight impurities (e.g., residual benzyl alcohol) .

Internal Standards : Add a known quantity of 1,3,5-trimethoxybenzene to quantify integration accuracy .

What are the challenges in scaling up the synthesis of this compound from milligram to gram scale while maintaining enantiomeric purity?

Advanced Research Question
Challenges :

  • Purification : Column chromatography becomes inefficient; switch to fractional distillation or recrystallization.
  • Racemization Risk : Tertiary alcohols are less prone, but acidic conditions during benzylation may induce epimerization.

Q. Scalable Solutions :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for benzylation steps .
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphates) if chirality is critical .

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